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Compound of Interest

Compound Name: CALCIUM OXIDE

Cat. No.: B1588162 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the surface reactivity of calcium oxide
(CaO) as elucidated by quantum chemical calculations. CaO is a material of significant interest

in various fields, including catalysis, environmental remediation, and drug delivery, owing to its

basic nature and surface activity. Understanding the fundamental mechanisms of its surface

reactions at the atomic level is crucial for the rational design of new materials and processes.

This document summarizes key findings from density functional theory (DFT) calculations,

presenting quantitative data, computational methodologies, and reaction pathways to offer a

comprehensive overview of the core principles governing CaO surface reactivity.

Quantitative Data on Adsorption Processes
Quantum chemical calculations provide valuable quantitative data on the interactions between

molecules and the CaO surface. Adsorption energy (E_ads) is a key metric, indicating the

strength of the interaction. A more negative value signifies a stronger bond. The following

tables summarize calculated adsorption energies and related structural parameters for various

molecules on the CaO(001) surface, which is the most stable and commonly studied crystal

face.

Table 1: Adsorption Energies of Various Molecules on the CaO(001) Surface
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Adsorbate
Adsorption Energy
(eV)

Type of Adsorption Reference

H₂O -1.12 to -1.14 Chemisorption [1]

CO₂ -1.484 Chemisorption [2]

CO₂ (on Cr-doped

CaO)
-1.587 Chemisorption [2]

CO₂ (on Co-doped

CaO)
-1.659 Chemisorption [2]

CO₂ (on pristine CaO) -1.715 Chemisorption [3]

CO₂ (on CuO-doped

CaO)
-1.81 Chemisorption [3]

HCl -1.85 Chemisorption [4]

CO₂ (on Al₂O₃-doped

CaO)
-1.98 Chemisorption [3]

CO₂ (on ZrO₂-doped

CaO)
-2.37 Chemisorption [3]

FeO Cluster -2.32 Chemisorption [5]

Ca₄O₄ Cluster -2.84 Chemisorption [2]

Ca₄O₄ Cluster (on Co-

doped CaO)
-3.02 Chemisorption [2]

Ca₄O₄ Cluster (on Cr-

doped CaO)
-3.36 Chemisorption [2]

Table 2: Structural Parameters of CO₂ Adsorbed on Doped and Undoped CaO(001) Surfaces
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Surface
C-O Bond Lengths
(Å)

O-C-O Bond Angle
(°)

Reference

CaO 1.267, 1.267 129.568 [2]

Cr-CaO 1.266, 1.267 127.836 [2]

Co-CaO 1.265, 1.266 127.656 [2]

Computational Methodologies
The results presented in this guide are primarily derived from Density Functional Theory (DFT)

calculations. DFT is a computational quantum mechanical modeling method used to investigate

the electronic structure of many-body systems, particularly atoms, molecules, and the solid

state.[6][7] This section outlines a typical computational protocol for studying CaO surface

reactivity.

2.1. Model Construction

Surface Slab Model: The CaO(001) surface is the most stable and is typically modeled using

a slab geometry.[2] A 2x2x2 supercell is often constructed, and a five-layer slab is cleaved

from this bulk structure.[2]

Vacuum Layer: A vacuum layer of at least 12 Å is added to the slab to avoid interactions

between periodic images.[8]

Adsorbate Placement: The adsorbate molecule is placed on the surface at various high-

symmetry sites (e.g., on top of a Ca or O atom, or at a bridge site between two atoms) to

identify the most stable adsorption configuration.

2.2. DFT Calculation Parameters

Software: Quantum chemical calculations are often performed using software packages like

MedeA-VASP or the DMol³ module in Materials Studio.[1][8]

Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with the

Perdew-Burke-Ernzerhof (PBE) functional is a common choice for the exchange-correlation
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energy.[8] For some systems, van der Waals (vdW) corrections are included to accurately

describe weak interactions.[1][8]

Basis Set: A plane-wave basis set is typically employed with a cutoff energy determined

through convergence tests.[8]

k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of

the k-point mesh is increased until the total energy converges.

Geometry Optimization: The positions of the adsorbate atoms and the top layers of the CaO

slab are allowed to relax until the forces on each atom are below a certain threshold (e.g.,

0.01 eV/Å). The bottom layers of the slab are usually fixed to simulate the bulk crystal.[8]

2.3. Analysis of Results

Adsorption Energy Calculation: The adsorption energy (E_ads) is calculated using the

following equation: E_ads = E_(slab+adsorbate) - (E_slab + E_adsorbate) where

E_(slab+adsorbate) is the total energy of the optimized slab with the adsorbed molecule,

E_slab is the total energy of the clean slab, and E_adsorbate is the total energy of the

isolated molecule in the gas phase.

Electronic Structure Analysis: To gain deeper insight into the bonding mechanism, analyses

of the Partial Density of States (PDOS), charge transfer (e.g., Mulliken population analysis),

and Electron Density Difference (EDD) are performed.[4]

Visualizing Reaction Pathways
Understanding the sequence of elementary steps in a surface reaction is crucial for catalysis

and materials design. The following diagrams, generated using the DOT language, illustrate

proposed mechanisms for key reactions on the CaO surface.

Water-Gas Shift Reaction on CaO Surface
The water-gas shift (WGS) reaction (CO + H₂O → CO₂ + H₂) is a critical industrial process for

hydrogen production. DFT calculations have shown that the CaO surface can catalytically

promote this reaction.[9]
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Water-Gas Shift Reaction Pathway on CaO

Dissociative Adsorption of HCl on CaO(100)
The capture of acidic gases like hydrogen chloride (HCl) is an important application of CaO.

DFT studies reveal that HCl dissociatively adsorbs on the CaO(100) surface.[4]
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Mechanism of HCl Dissociative Adsorption

NO Dimerization and Reduction on CaO(001)
Ab initio molecular dynamics simulations have shown a novel reaction pathway for nitrogen

monoxide (NO) on the CaO(001) surface, involving the formation of anionic dimers.[10]

2NO (gas) Adsorption on CaO(001) Formation of (NO)₂⁻ dimer
Charge transfer from surface

Further reduction to (NO)₂²⁻
Second charge transfer

Desorption of products
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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